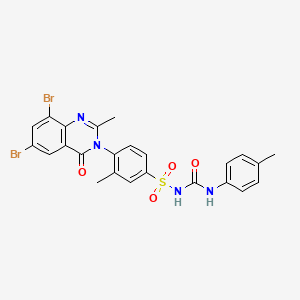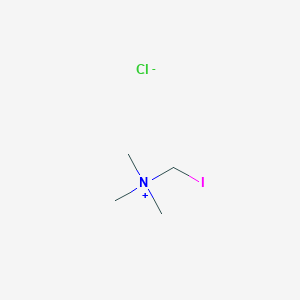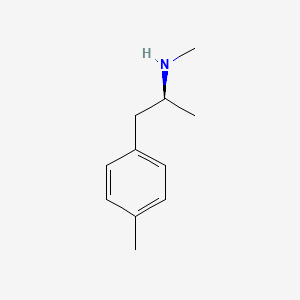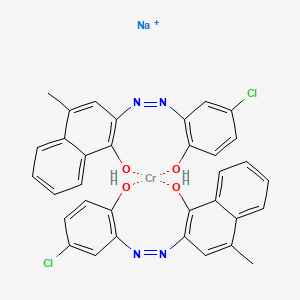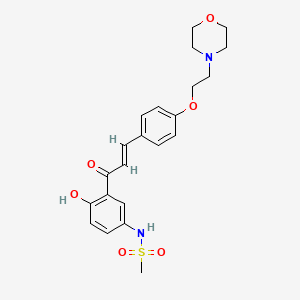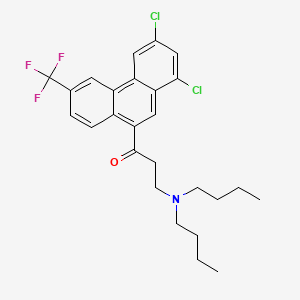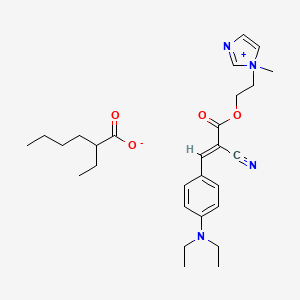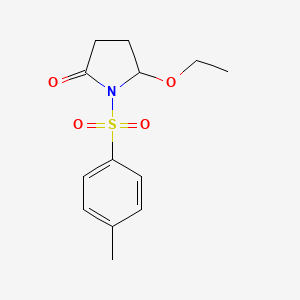
Thiosulfuric acid, S-(2-(((3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)methyl)amino)-2-iminoethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiosulfuric acid, S-(2-(((3-hydroxytricyclo(3311(sup 3,7))dec-1-yl)methyl)amino)-2-iminoethyl) ester is a complex organic compound with a unique structure It features a tricyclic decane core, which is a rare and interesting structural motif in organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiosulfuric acid, S-(2-(((3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)methyl)amino)-2-iminoethyl) ester typically involves multiple steps. The starting material is often a tricyclic decane derivative, which undergoes a series of functional group transformations to introduce the necessary amino and imino groups. The final step usually involves the esterification of thiosulfuric acid with the functionalized tricyclic decane derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of more selective catalysts to reduce the number of purification steps required.
Análisis De Reacciones Químicas
Types of Reactions
Thiosulfuric acid, S-(2-(((3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)methyl)amino)-2-iminoethyl) ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acid derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Thiosulfuric acid, S-(2-(((3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)methyl)amino)-2-iminoethyl) ester has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Its derivatives may have therapeutic potential, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which Thiosulfuric acid, S-(2-(((3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)methyl)amino)-2-iminoethyl) ester exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-[(tert-Butoxycarbonyl)amino]-2-(3-hydroxytricyclo[3.3.1.1(3,7)]dec-1-yl)acetic Acid
- (1S,3S,5S)-2-{(2S)-2-amino-2-[(1R,3S,5R,7S)-3-hydroxytricyclo[3.3.1.1~3,7~]dec-1-yl]acetyl}-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Uniqueness
Thiosulfuric acid, S-(2-(((3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)methyl)amino)-2-iminoethyl) ester is unique due to its combination of a tricyclic decane core with thiosulfuric acid ester functionality. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and development.
Propiedades
Número CAS |
128487-66-1 |
|---|---|
Fórmula molecular |
C13H22N2O4S2 |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
1-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]-3-hydroxyadamantane |
InChI |
InChI=1S/C13H22N2O4S2/c14-11(6-20-21(17,18)19)15-8-12-2-9-1-10(3-12)5-13(16,4-9)7-12/h9-10,16H,1-8H2,(H2,14,15)(H,17,18,19) |
Clave InChI |
VROXDCWSJPSYQX-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3(CC1CC(C2)(C3)O)CN=C(CSS(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



